(2-Isopropylphenoxy)acetic acid

Vue d'ensemble

Description

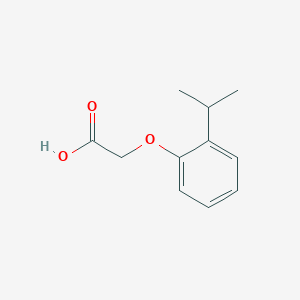

(2-Isopropylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of phenoxyacetic acid, characterized by the presence of an isopropyl group attached to the phenoxy ring.

Mécanisme D'action

Target of Action

It’s known that phenoxyacetic acid derivatives, which include (2-isopropylphenoxy)acetic acid, have a broad spectrum of physiological activity whose type and strength depend on the substituents in both the aromatic ring and the acid fragment .

Mode of Action

It’s known that the compound interacts with its targets through its pendant –och2cooh chain, which is in an extended conformation and almost lies in the plane of the benzene ring .

Biochemical Pathways

It’s known that phenoxyacetic acid derivatives can influence a variety of pharmacological pathways, leading to various effects such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities .

Result of Action

It’s known that phenoxyacetic acid derivatives can have a variety of pharmacological applications, such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities .

Analyse Biochimique

Biochemical Properties

Phenoxyacetic acid derivatives, to which (2-Isopropylphenoxy)acetic acid belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Phenoxyacetic acid derivatives have been found to possess a variety of pharmacological applications, such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropylphenoxy)acetic acid typically involves the reaction of 2-isopropylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or distillation to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Isopropylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Use:

(2-Isopropylphenoxy)acetic acid is primarily utilized as a herbicide, effective in controlling broadleaf weeds in various crops. Its mechanism involves disrupting plant growth by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of targeted weeds.

| Application | Description |

|---|---|

| Herbicide | Effective against broadleaf weeds in crops. |

Pharmaceutical Applications

Fibrate Derivatives:

This compound serves as a key intermediate in the synthesis of fibrates, a class of drugs used to manage dyslipidemia by activating peroxisome proliferator-activated receptor alpha (PPARα). Fibrates like fenofibrate and bezafibrate lower triglycerides and LDL cholesterol while increasing HDL cholesterol levels, thus reducing cardiovascular disease risk.

Biological Activity Exploration:

Research indicates that derivatives of this compound exhibit potential anti-cancer, anti-inflammatory, and antimicrobial activities. These derivatives can be modified to explore structure-activity relationships (SAR), which helps identify compounds with enhanced pharmacological properties .

| Application | Description |

|---|---|

| Fibrates | Used to treat dyslipidemia; lowers triglycerides and LDL cholesterol. |

| Anticancer Agents | Potential derivatives are being explored for anti-cancer activity. |

| Anti-inflammatory Agents | Investigated for their ability to reduce inflammation. |

Case Study 1: Stability Studies

A study focused on the stability of fenoxazoline hydrochloride revealed that this compound is a degradation product under various stress conditions (acidic, basic, oxidative). The study established a high-performance liquid chromatography (HPLC) method to quantify these degradation products, demonstrating the compound's relevance in pharmaceutical stability testing .

Research conducted by Gurupadaswamy et al. explored the biological activities of phenoxyacetic acid derivatives, including this compound. The study highlighted its potential as an analgesic and anti-inflammatory agent, emphasizing the importance of substituent variations on biological efficacy .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-tert-Butylphenoxy)acetic acid

- 2-(2-Isopropylphenoxy)propanoic acid

- (2,3,4,5,6-Pentachlorophenoxy)acetic acid

- (4-Chlorophenoxy)(phenyl)acetic acid

Uniqueness

(2-Isopropylphenoxy)acetic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenoxyacetic acid derivatives and can result in different pharmacological and industrial applications .

Activité Biologique

(2-Isopropylphenoxy)acetic acid (IPA) is a compound belonging to the class of phenoxyacetic acids, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, pharmacological effects, and potential applications in various fields.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H14O3. Its structure features a phenoxy group attached to an acetic acid moiety, which contributes to its biological activity. The synthesis of IPA typically involves the reaction of 2-isopropylphenol with ethyl chloroacetate followed by hydrolysis to yield the final product .

Antimicrobial Properties

Research has demonstrated that derivatives of phenoxyacetic acids, including IPA, exhibit significant antimicrobial activities. A study synthesized various amino acid derivatives of IPA and evaluated their antibacterial and antifungal properties. Notably, certain compounds showed potent activity against Pseudomonas aeruginosa and Staphylococcus aureus, as well as antifungal effects against Candida albicans .

Table 1: Antimicrobial Activity of IPA Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| 2 | Pseudomonas aeruginosa | Potent antibacterial |

| 6 | Staphylococcus aureus | Potent antibacterial |

| 13 | Candida albicans | Potent antifungal |

Herbicidal Activity

IPA is primarily recognized for its herbicidal properties. It functions as a selective herbicide, effectively inhibiting the growth of certain weeds while being less harmful to crops. This selectivity is attributed to its ability to disrupt specific biochemical pathways in plants, making it valuable in agricultural applications .

Case Studies

- Antibacterial Efficacy : A series of experiments were conducted where different concentrations of IPA derivatives were tested against bacterial strains. The results indicated that higher concentrations significantly reduced bacterial growth, suggesting that these compounds could be developed into effective antimicrobial agents.

- Field Trials for Herbicidal Activity : Field trials evaluating the effectiveness of IPA as a herbicide revealed substantial reductions in weed populations without affecting crop yields. These findings support its use in sustainable agricultural practices.

Propriétés

IUPAC Name |

2-(2-propan-2-ylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGPCQVBKJMWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361638 | |

| Record name | (2-isopropylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25141-58-6 | |

| Record name | (2-isopropylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(propan-2-yl)phenoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of (2-Isopropylphenoxy)acetic acid in relation to its activity as an auxin herbicide?

A1: this compound belongs to the phenoxyalkanoic acid group of auxin herbicides. While it exists as a hydrogen-bonded cyclic dimer like active auxin herbicides, its structure differs significantly. Research by Smith et al. indicates that the molecule is essentially planar. This contrasts with active members like (2,4-dichlorophenoxy)acetic acid, where the side chain is anticlinally related to the ring system. This structural difference likely contributes to its inactivity as an herbicide compared to its counterparts with specific side chain orientations.

Q2: How does the crystal structure of this compound compare to its previously reported structure?

A2: A recent study highlighted a discrepancy between the previously reported crystal structure and new findings . While both structures confirm the presence of classical carboxylic acid inversion dimers linked by O—H⋯O hydrogen bonds, there are notable differences. The unit-cell dimensions reported in the new structure differ significantly from the previous study. Additionally, the earlier report identified a disordered carboxyl H atom within a cyclic hydrogen-bonded dimer, a feature not observed in the more recent analysis.

Q3: Can this compound be used as a building block for other compounds, and what are the potential applications?

A3: Yes, this compound can serve as a starting material for synthesizing more complex molecules. Researchers successfully synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide using this compound as a precursor . This derivative showed potential anticancer activity in in silico studies targeting the VEGFr receptor. This highlights the potential of using this compound as a scaffold for developing novel compounds with potential therapeutic applications.

Q4: Has this compound been identified as a degradation product of any pharmaceuticals?

A4: Yes, research has identified this compound as a degradation product of Fenoxazoline hydrochloride . Studies on the stability of Fenoxazoline hydrochloride under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress, revealed the formation of this compound. This finding has implications for the quality control and shelf-life determination of pharmaceutical formulations containing Fenoxazoline hydrochloride.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.